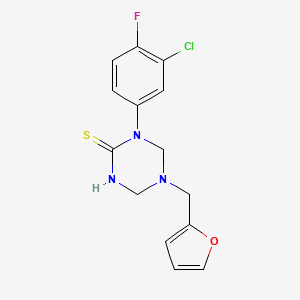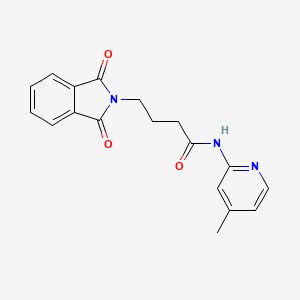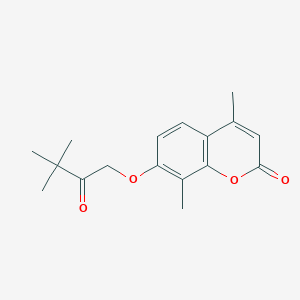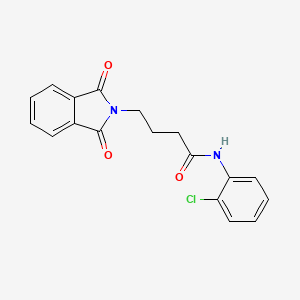![molecular formula C18H19N3O4S B5804006 N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5804006.png)
N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide, also known as N-(4-carbamimidoylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of sulfonylureas, which are known for their ability to lower blood glucose levels by stimulating insulin secretion.
作用機序
The mechanism of action of N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide involves the inhibition of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in pancreatic beta cells. This inhibition leads to depolarization of the cell membrane, which triggers the release of insulin. In addition, this compound has been shown to activate the transient receptor potential vanilloid 4 (TRPV4) ion channel, which has been implicated in various physiological processes such as pain sensation, blood pressure regulation, and inflammation.
Biochemical and Physiological Effects:
N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. These include the stimulation of insulin secretion, improvement of glucose tolerance, activation of TRPV4 ion channels, and inhibition of cytokine production. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide is its ability to stimulate insulin secretion, which makes it a useful tool for studying the regulation of glucose homeostasis. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects, which could be useful for studying these processes in vitro and in vivo. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is the potential use of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of more potent and selective sulfonylurea compounds for the treatment of type 2 diabetes. Finally, there is ongoing research on the role of TRPV4 ion channels in various physiological processes, which could lead to the development of new therapeutic agents.
合成法
The synthesis of N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide involves the reaction of 4-aminobenzoic acid with pyrrolidine and chlorosulfonyl isocyanate. The resulting intermediate is then reacted with 4-nitrobenzoyl chloride to yield the final product. This synthesis method has been optimized over the years to improve the yield and purity of the compound.
科学的研究の応用
N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as a treatment for type 2 diabetes. Studies have shown that this compound can stimulate insulin secretion and improve glucose tolerance in animal models of diabetes. Other research has focused on the potential use of this compound as a treatment for cancer, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
N-(4-carbamoylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c19-17(22)13-6-8-15(9-7-13)20-18(23)14-4-3-5-16(12-14)26(24,25)21-10-1-2-11-21/h3-9,12H,1-2,10-11H2,(H2,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEAFIIIIKABLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803923.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5803934.png)

![1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5803944.png)
![1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5803953.png)
![4-[(4'-chloro-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5803960.png)


![N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803984.png)


![N-ethyl-3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5803997.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5804000.png)
